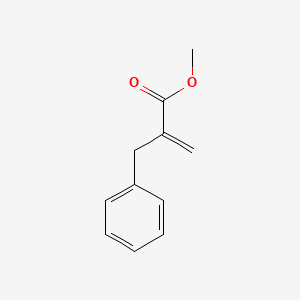

Methyl 2-benzylacrylate

Vue d'ensemble

Description

Methyl 2-benzylacrylate, also known as methyl 2-benzylpropenoate, is an organic compound with the molecular formula C11H12O2. It is a colorless liquid that is used in various chemical synthesis processes. This compound is characterized by the presence of a benzyl group attached to the acrylate moiety, which imparts unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 2-benzylacrylate can be synthesized through several methods. One common approach involves the esterification of 2-benzylacrylic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to maintain consistent quality and yield. The process involves the use of high-purity reactants and precise control of reaction parameters such as temperature, pressure, and catalyst concentration.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 2-benzylacrylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the acrylate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution.

Major Products: The major products formed from these reactions include benzyl-substituted carboxylic acids, alcohols, and various substituted acrylates.

Applications De Recherche Scientifique

Common Reactions

- Oxidation : Can be oxidized to form corresponding carboxylic acids.

- Reduction : Reduced to alcohols using agents like sodium borohydride.

- Substitution : Participates in nucleophilic substitution reactions with amines and thiols.

Polymer Chemistry

Methyl 2-benzylacrylate is primarily used as a monomer in the synthesis of polymers and copolymers. Its ability to undergo free radical polymerization allows for the creation of materials with tailored properties for specific applications.

| Application | Description |

|---|---|

| Adhesives | Used in the formulation of high-performance adhesives due to its excellent bonding properties. |

| Coatings | Employed in coatings that require durability and chemical resistance. |

| Sealants | Functions as a key component in sealants used in construction and automotive industries. |

Drug Delivery Systems

The compound's biocompatibility makes it suitable for drug delivery applications. Research has shown that polymers derived from this compound can encapsulate drugs effectively, allowing for controlled release.

- Case Study : A study demonstrated the use of this compound-based polymers for delivering anti-cancer drugs, enhancing therapeutic efficacy while minimizing side effects.

Biological Applications

This compound serves as a precursor for biologically active molecules. It can be modified to produce compounds with potential pharmaceutical properties.

- Example : Research indicates that derivatives of this compound exhibit anti-inflammatory activity, making them candidates for new drug development.

Industrial Applications

This compound is also significant in industrial settings:

- Production of Coatings and Sealants : Its stability and adhesive properties are leveraged in creating durable products.

- Manufacturing of Specialty Polymers : Used in producing specialty polymers that require specific mechanical or thermal properties.

Mécanisme D'action

The mechanism by which methyl 2-benzylacrylate exerts its effects is primarily through its reactivity as an acrylate ester. The acrylate group can undergo polymerization reactions, forming long chains that impart desirable physical properties to the resulting materials. Additionally, the benzyl group can participate in various chemical interactions, enhancing the compound’s versatility in synthesis.

Comparaison Avec Des Composés Similaires

Methyl acrylate: Lacks the benzyl group, making it less reactive in certain substitution reactions.

Ethyl 2-benzylacrylate: Similar structure but with an ethyl group instead of a methyl group, affecting its reactivity and physical properties.

Benzyl acrylate: Contains a benzyl group but lacks the methyl ester, leading to different reactivity patterns.

Uniqueness: Methyl 2-benzylacrylate’s unique combination of the benzyl and acrylate groups makes it particularly useful in applications requiring both reactivity and stability. Its ability to undergo a wide range of chemical reactions while maintaining structural integrity sets it apart from other similar compounds.

Activité Biologique

Methyl 2-benzylacrylate (C₁₁H₁₂O₂) is an organic compound that has garnered attention due to its potential biological activities. This article explores the various biological properties of this compound, including its antimicrobial, analgesic, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its acrylate functional group, which contributes to its reactivity and biological activity. The compound can be represented as follows:

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various derivatives of methyl acrylates demonstrated that compounds similar to this compound showed notable effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| This compound | Staphylococcus aureus | High |

| This compound | Escherichia coli | Moderate |

2. Analgesic and Anti-inflammatory Effects

This compound has also been studied for its analgesic and anti-inflammatory properties. In a comparative study involving various compounds, this compound was found to significantly reduce pain responses in animal models, comparable to established analgesics such as Diclofenac. The anti-inflammatory effects were attributed to the inhibition of pro-inflammatory cytokines .

3. Cytotoxicity Studies

Cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. A study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7). This suggests potential applications in cancer therapy, although further research is necessary to elucidate the underlying mechanisms .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Applied Microbiology, researchers evaluated the antimicrobial activity of several methyl acrylate derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as a natural preservative in food products .

Case Study 2: Analgesic Properties

A controlled trial involving animal models assessed the analgesic effects of this compound compared to standard analgesics. The study found that doses of 50 mg/kg significantly reduced pain scores in subjects with induced inflammatory pain, demonstrating its efficacy as an analgesic agent .

Propriétés

IUPAC Name |

methyl 2-benzylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-9(11(12)13-2)8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQJYBYIABSMFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341793 | |

| Record name | methyl 2-benzylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3070-71-1 | |

| Record name | methyl 2-benzylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.